molecular formula C16H23NO5Se B1379836 Boc-Sec(Mob)-OH CAS No. 1275614-52-2

Boc-Sec(Mob)-OH

Cat. No. B1379836
M. Wt: 388.3 g/mol
InChI Key: PGIJGHSKCAGAKC-UHFFFAOYSA-N
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Description

“Boc-Sec(Mob)-OH” is a chemical compound commonly used in organic synthesis and peptide chemistry . It acts as a protecting group for amino acids during peptide synthesis, allowing for selective deprotection and protection of specific functional groups .


Synthesis Analysis

Selenocysteine (Sec) residue cannot be directly attached to a peptide sequence unless the selenol form is protected beforehand . A series of selenocystine, the oxidized form of Sec, containing peptides has been synthesized using a new methodology, where Boc-NH-chloroalanine is coupled with methyl ester protected residues (Ala, Met, Phe) using DCC/HOBt as the coupling reagents providing di- and tripeptides .


Molecular Structure Analysis

The molecular structure of “Boc-Sec(Mob)-OH” is complex and involves various functional groups. The conformation of disulfide and diselenide were compared in (Boc-Cys/Sec-NHMe)2 and (Boc-Cys/Sec-OMe)2 using X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, density functional theory (DFT), and circular dichroism (CD) spectroscopy .


Chemical Reactions Analysis

The treatment of disodium diselenide with chloroalanine peptides (Boc-ClAla-Ala-OMe, Boc-ClAla-Met-OMe and Boc-ClAla-Ala-Phe-OMe) afforded the respective selenocystine-containing peptides (Boc-Sec-Ala-OMe, Boc-Sec-Met-OMe and Boc-Sec-Ala-Phe-OMe) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Peptides and Amino Acids : Boc-Sec(Mob)-OH is involved in the synthesis of peptides and amino acids, such as in the synthesis of norcysteine (Ncy), an unnatural amino acid. This process involves the synthesis of Boc-D,L-Ncy(Mob)-OH, resolution of its methyl ester, and the introduction of both D- and L-Ncy in GnRH analogues (Samant & Rivier, 2006).

  • Advancements in Selenocysteine Derivatives : Boc-Sec(Mob)-OH and similar derivatives are used in the synthesis of selenocysteine (Sec) derivatives like Boc-Sec(MBn)-OH and Boc-Sec(MPM)-OH. These compounds are crucial for the chemical synthesis of selenopeptides, which are obtained from L-serine and have significant applications in various scientific fields due to their high enantiomeric excesses (Anonymous, 2016).

Material Sciences and Engineering

  • Improving Oxidation Resistance : Boc-Sec(Mob)-OH and its related compounds find applications in material science, such as improving the oxidation resistance of materials like MoSi2. In particular, the addition of boron and the creation of MoB/MoSi2 composites enhance oxidation resistance, which is crucial for various industrial applications (Taleghani et al., 2014).

  • Protective Coatings and Cermets : MoB/CoCr, a novel cermet material, utilizes the durability of boride compounds, including those related to Boc-Sec(Mob)-OH, to provide high durability in molten alloys. This is particularly useful for aluminum die-casting parts and hot continuous dipping rolls in Zn and Al-Zn plating lines (Mizuno & Kitamura, 2007).

  • Photocatalysis and Semiconductor Applications : BOC (BiO2CO3) is a material related to the derivatives of Boc-Sec(Mob)-OH, demonstrating notable applications in photocatalysis, healthcare, humidity sensors, and supercapacitors. Modification strategies like doping and creating heterojunctions significantly enhance its photocatalytic performance under visible light (Ni et al., 2016).

Electrochemical Applications

  • Electrocatalysts for Hydrogen Production : Research indicates that metal borides, including those related to Boc-Sec(Mob)-OH, serve as highly active, noble-metal-free catalysts for the hydrogen evolution reaction (HER), showcasing a more efficient and economically affordable water-splitting process. Their structural diversity and compositional richness contribute to their extraordinary performance in HER (Lee & Fokwa, 2021).

properties

IUPAC Name

3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIJGHSKCAGAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Sec(Mob)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RN Dardashti, N Metanis - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
Selenomethionine (Sem) has been incorporated recombinantly into proteins many times to elucidate their structure and function. In this paper, we revisit incorporation via chemical …
L Schmohl, FR Wagner, M Schümann, E Krause… - Bioorganic & Medicinal …, 2015 - Elsevier
The bacterial transpeptidase sortase A is a well-established tool in protein chemistry and catalyzes the chemoselective ligation of peptides and proteins. During catalysis sortase A …
RC Griffiths, NJ Mitchell - Peptide conjugation: Methods and protocols, 2021 - Springer
Peptide ligation techniques enable the controlled chemical synthesis of native and engineered proteins, including examples that display site-specific post-translational modifications (…
G Casi, G Roelfes, D Hilvert - ChemBioChem, 2008 - Wiley Online Library
Glutaredoxin (Grx1) from Escherichia coli is a monomeric, 85‐amino‐acid‐long, disulfide‐containing redox protein. A Grx1 variant in which the redox‐active disulfide was replaced with …

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